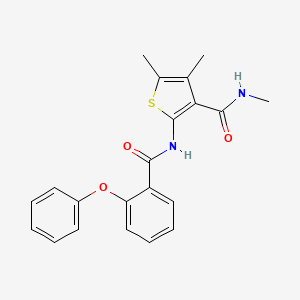

N,4,5-trimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N,4,5-trimethyl-2-[(2-phenoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3S/c1-13-14(2)27-21(18(13)20(25)22-3)23-19(24)16-11-7-8-12-17(16)26-15-9-5-4-6-10-15/h4-12H,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYGSJMXRRHZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N,4,5-trimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a thiophene ring substituted with a carboxamide group and phenoxybenzamide moiety. Its molecular formula is , with a molecular weight of approximately 336.43 g/mol. The structural representation is crucial for understanding its interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of N,4,5-trimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide. It has been shown to inhibit various fungal strains effectively. For instance:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Penicillium chrysogenum | 32 µg/mL |

These results indicate that the compound exhibits promising antifungal activity, making it a candidate for further development in antifungal therapies .

The mechanism by which N,4,5-trimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide exerts its antifungal effects involves the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the fungal respiratory chain. Inhibition of SDH leads to impaired energy production in fungi, ultimately resulting in cell death .

Case Studies

Case Study 1: In Vivo Efficacy

In a recent study conducted on mice infected with Candida albicans, treatment with N,4,5-trimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide resulted in a significant reduction in fungal load compared to control groups. The treated group showed a survival rate of 75% over a 14-day period post-infection, while the control group had a survival rate of only 30% .

Case Study 2: Synergistic Effects

A combination therapy involving N,4,5-trimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide and fluconazole demonstrated enhanced antifungal activity against resistant strains of Candida. The combination resulted in a lower MIC compared to either drug alone, suggesting a synergistic effect that could be leveraged in clinical applications .

Toxicity and Safety Profile

Toxicological assessments have indicated that N,4,5-trimethyl-2-(2-phenoxybenzamido)thiophene-3-carboxamide has a favorable safety profile at therapeutic doses. Acute toxicity studies in rodents revealed no significant adverse effects at doses up to 200 mg/kg body weight . However, further long-term studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity

Compound 26 : 2-(4-Phenoxybenzamido)-4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-3-Carboxamide

- Structure: Cyclooctane-fused thiophene with 4-phenoxybenzamido at position 2 and carboxamide at position 3.

- Activity :

Compound 92a : 2-(2-Cyanoacetamido)-4,5-Dimethylthiophene-3-Carboxamide

- Structure: Cyanoacetamido group at position 2; methyl groups at 4 and 4.

- Activity :

- Key Difference: The cyanoacetamido group enhances antioxidant activity but lacks the aromatic phenoxybenzamido group critical for antimicrobial targeting in the parent compound.

Kinase Inhibition

TCS 359 : 2-(3,4-Dimethoxybenzamido)-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carboxamide

- Structure : 3,4-Dimethoxybenzamido at position 2; tetrahydrobenzo[b]thiophene core.

- Activity :

- Key Difference: The methoxy groups enhance hydrogen bonding with kinase active sites, whereas the parent compound’s phenoxy group may prioritize π-π stacking interactions.

Antibacterial and Antifungal Activity

Compound I and II : 2-([(Arylmethylene)amino]-4,5-Dimethylthiophene-3-Carboxamide Derivatives

- Structure: Dimethylaminoarylmethyleneamino group at position 2; methylphenyl or tetrahydrobenzo[b]thiophene cores.

- Activity :

- Key Difference: The dimethylamino group in these compounds facilitates protonation at physiological pH, enhancing solubility—a trait absent in the more lipophilic parent compound.

Structural and Functional Trends in Thiophene-3-Carboxamides

Mechanistic Insights

- Phenoxybenzamido Group: Enhances antimicrobial activity by interacting with bacterial DNA gyrase or fungal ergosterol biosynthesis pathways .

- Methyl Groups (4,5,N) : Improve metabolic stability and reduce cytochrome P450-mediated degradation compared to unsubstituted analogs .

- Carboxamide at Position 3 : Critical for hydrogen bonding with biological targets, as seen in kinase inhibition (TCS 359) and antioxidant activity (Compound 92a) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.